N-Allyl-N-(4-pyridylmethyl)benzilamide
Description
N-Allyl-N-(4-pyridylmethyl)benzilamide is a synthetic organic compound featuring a benzilamide core (a bis-amide derivative of benzil) with N-allyl and N-(4-pyridylmethyl) substituents. Its structure combines a rigid aromatic system with a pyridyl group, which may confer unique electronic and steric properties. The pyridyl moiety may enhance solubility in polar solvents or act as a coordination site in catalysis, distinguishing it from halogenated or alkyl-substituted analogs .
Properties
CAS No. |
102516-78-9 |
|---|---|
Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-prop-2-enyl-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-2-17-25(18-19-13-15-24-16-14-19)22(26)23(27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h2-16,27H,1,17-18H2 |
InChI Key |
IBOKMCYIBFHZKK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=CC=NC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(4-pyridylmethyl)benzilamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs similar condensation reactions. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(4-pyridylmethyl)benzilamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzilamide moiety to amine derivatives.
Substitution: The allyl and pyridylmethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides.
Scientific Research Applications
N-Allyl-N-(4-pyridylmethyl)benzilamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Allyl-N-(4-pyridylmethyl)benzilamide exerts its effects involves interactions with specific molecular targets. The allyl and pyridylmethyl groups can interact with enzymes or receptors, modulating their activity. The benzilamide moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Amide Core Comparison: Acetamide vs. Benzilamide vs. Sulfonamide
Research Insights:
- Benzilamide vs. Acetamide: The benzilamide core’s conjugated system may enable π-π stacking interactions, useful in supramolecular chemistry. However, its bulkiness could hinder reactivity in sterically demanding reactions compared to acetamides .
- Sulfonamide Advantages: Sulfonamides (e.g., 1g) are more resistant to hydrolysis than benzilamides, making them suitable for aqueous-phase reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
